4-((4-(Diethylamino)benzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((4-(Diethylamino)benzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound known for its unique chemical structure and properties This compound is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Diethylamino)benzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(diethylamino)benzaldehyde with 3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of high-throughput screening and process optimization techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Diethylamino)benzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-((4-(Diethylamino)benzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((4-(Diethylamino)benzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
3-(3-Ethoxyphenyl)-1H-1,2,4-triazole-5-thiol: Another precursor, with applications in medicinal chemistry.
1,2,4-Triazole derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness
4-((4-(Diethylamino)benzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
497921-92-3 |
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Molecular Formula |
C21H25N5OS |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H25N5OS/c1-4-25(5-2)18-12-10-16(11-13-18)15-22-26-20(23-24-21(26)28)17-8-7-9-19(14-17)27-6-3/h7-15H,4-6H2,1-3H3,(H,24,28)/b22-15+ |
InChI Key |
JTHXZAWQSKPVRH-PXLXIMEGSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OCC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OCC |
Origin of Product |
United States |
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